2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-
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Overview
Description
2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- is a complex organic compound with a unique structure that combines elements of indene and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of indene derivatives with furan derivatives in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
- Ramelteon : An analog of melatonin used to treat insomnia .
Uniqueness
2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- is unique due to its specific structural features that combine indene and furan elements.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C13H17NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h7-9H,1-6,14H2 |
InChI Key |
CFTVJNKYTVMVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1CCN)OCC3 |
Origin of Product |
United States |
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